molecular formula C14H15N3O2S2 B2901409 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide CAS No. 1797745-44-8

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2901409
CAS No.: 1797745-44-8
M. Wt: 321.41
InChI Key: SOGGACYGFWHTCH-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolopyridine moiety linked to a thiophene sulfonamide group via a propyl chain

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-21(19,13-5-2-11-20-13)16-8-3-9-17-10-6-12-4-1-7-15-14(12)17/h1-2,4-7,10-11,16H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGGACYGFWHTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction, where the pyrrolopyridine intermediate is treated with a propyl halide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the propyl-substituted pyrrolopyridine with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide exerts its effects typically involves binding to a specific molecular target, such as an enzyme or receptor. This binding can inhibit the target’s activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are often studied for their biological activities.

    Thiophene sulfonamides: Compounds with a thiophene sulfonamide group are known for their diverse pharmacological properties.

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide is unique due to the combination of the pyrrolopyridine and thiophene sulfonamide moieties, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a thiophene-2-sulfonamide group via a propyl chain. This specific arrangement contributes to its pharmacological profile and enhances its interaction with biological targets. The molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 300.37 g/mol.

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) , which are involved in various cellular processes including proliferation, differentiation, and angiogenesis. Inhibition of FGFRs has been linked to therapeutic effects in cancer and other proliferative diseases.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity by inhibiting FGFR signaling pathways. In vitro studies have demonstrated that it can reduce cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.0Inhibition of growth
MCF-7 (Breast Cancer)3.5Induction of apoptosis
HeLa (Cervical Cancer)4.0Cell cycle arrest

These values suggest that this compound is a potent inhibitor of cancer cell growth.

Antiviral Activity

In addition to its anticancer properties, preliminary studies have indicated potential antiviral activity against several viruses, including:

  • Hepatitis C Virus (HCV) : The compound showed an IC50 value of 12 µM against HCV replication.
  • Influenza Virus : It inhibited viral replication with an IC50 value of 15 µM.

Study on FGFR Inhibition

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of pyrrolo[2,3-b]pyridine compounds. This compound was found to be one of the most effective FGFR inhibitors among the tested compounds, demonstrating a promising therapeutic index for further development in oncology .

Toxicological Evaluation

Toxicological assessments conducted on animal models revealed that the compound exhibits low toxicity at therapeutic doses. No significant adverse effects were observed at concentrations up to 100 mg/kg body weight.

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